molecular formula C8H17ClN2O2 B3087618 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1176419-58-1

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B3087618
CAS No.: 1176419-58-1
M. Wt: 208.68 g/mol
InChI Key: UNSLWZDMCDJBMX-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a piperazine ring substituted with a hydroxyethyl group and an ethanone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine with ethylene oxide, followed by acetylation. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of alkyl halides or sulfonates.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes, modulating their activity. These interactions can influence biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
  • 1-(2-Hydroxyethyl)piperazine
  • 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone

Uniqueness

1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical properties. The presence of both hydroxyethyl and ethanone groups allows for diverse chemical reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSLWZDMCDJBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003489
Record name 1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176419-58-1, 83502-55-0
Record name Ethanone, 1-[4-(2-hydroxyethyl)-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Hydroxyethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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